molecular formula C10H18BrNO2 B2777854 (R)-tert-Butyl 3-bromopiperidine-1-carboxylate CAS No. 1354000-03-5

(R)-tert-Butyl 3-bromopiperidine-1-carboxylate

Cat. No. B2777854
M. Wt: 264.163
InChI Key: YCUDHDNCZHPAJK-MRVPVSSYSA-N
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Description

“®-tert-Butyl 3-bromopiperidine-1-carboxylate” is a chemical compound with the CAS Number: 1354000-03-5 . It has a molecular weight of 264.16 and its molecular formula is C10H18BrNO2 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “®-tert-Butyl 3-bromopiperidine-1-carboxylate” is 1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 . The InChI key is YCUDHDNCZHPAJK-MRVPVSSYSA-N .


Physical And Chemical Properties Analysis

“®-tert-Butyl 3-bromopiperidine-1-carboxylate” is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 3.0 , indicating its lipophilicity. Its water solubility is calculated to be 0.408 mg/ml .

Scientific Research Applications

Synthesis and Chemical Transformations

(R)-tert-Butyl 3-bromopiperidine-1-carboxylate is a versatile intermediate in organic synthesis. Its applications include:

  • Formation of Complex Heterocycles

    It serves as a precursor for synthesizing complex heterocyclic compounds. For example, it has been utilized in the preparation and Diels-Alder reaction of 2-Amido Substituted Furan, highlighting its role in constructing hexahydroindolinones and facilitating intramolecular Diels-Alder reactions (Padwa, Brodney, & Lynch, 2003).

  • Synthesis of Piperidine Derivatives

    The compound has been used in stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, showcasing its utility in generating cis and trans isomers of piperidine derivatives, which are significant in medicinal chemistry (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

  • Applications in Ecofriendly Ester Sources

    Its utility extends to the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, illustrating its role in eco-friendly synthetic processes for preparing quinoxaline derivatives (Xie et al., 2019).

  • Cascade Reactions

    Utilized in anionic cascade recyclizations, it aids in the conversion of pyrazolo[5,1-c][1,2,4]triazines to various heterocyclic systems, demonstrating its potential in facilitating complex molecular transformations (Ivanov, 2020).

  • Key Intermediate in Synthesis

    Acts as a key intermediate in the synthesis of CDK9 inhibitors and Ibrutinib, offering a pathway to developing therapeutic agents (Hu et al., 2019).

  • Preparation of Diverse Piperidine Derivatives

    Demonstrates its role in the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylates, indicating its importance in the synthesis of piperidine derivatives, which are useful scaffolds in drug discovery (Moskalenko & Boev, 2014).

  • Role in Asymmetric Synthesis

    It is utilized in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, highlighting its utility in asymmetric synthesis and the production of enantiomerically pure compounds (Gomi et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

properties

IUPAC Name

tert-butyl (3R)-3-bromopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUDHDNCZHPAJK-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 3-bromopiperidine-1-carboxylate

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